

Application Notes and Protocols: Asymmetric Transfer Hydrogenation of Ketones

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
Cat. No.:	B076827

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric transfer hydrogenation (ATH) of prochiral ketones provides a highly efficient and practical method for the synthesis of enantioenriched secondary alcohols, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries.^{[1][2]} This method offers several advantages over other reduction techniques, including operational simplicity, mild reaction conditions, and the avoidance of high-pressure hydrogen gas.^{[3][4]} Typically, ATH employs stable and readily available hydrogen donors such as 2-propanol or a formic acid/triethylamine mixture.^[5]

The most notable and successful catalysts for ATH are the ruthenium(II) complexes developed by Noyori and coworkers, particularly those bearing N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) as a chiral ligand.^{[6][7]} These catalysts, along with related rhodium(III) and iridium(III) complexes, demonstrate high activity and enantioselectivity for a broad range of ketone substrates.^{[1][8]} This document provides detailed application notes and experimental protocols for the asymmetric transfer hydrogenation of various ketones using these catalyst systems.

Catalytic Systems and Performance Data

The efficiency of asymmetric transfer hydrogenation is highly dependent on the choice of catalyst, ligand, hydrogen donor, and reaction conditions. Below is a summary of the performance of common catalyst systems for the ATH of various ketones.

Ruthenium-Based Catalysts

Ruthenium(II) complexes, particularly those of the type $[(\text{arene})\text{Ru}(\text{TsDPEN})\text{Cl}]$, are highly effective for the ATH of aromatic ketones.^{[6][7]} The reaction is typically performed using either formic acid/triethylamine ($\text{HCOOH}/\text{NEt}_3$) or 2-propanol with a base as the hydrogen source.^[5]
^[9]

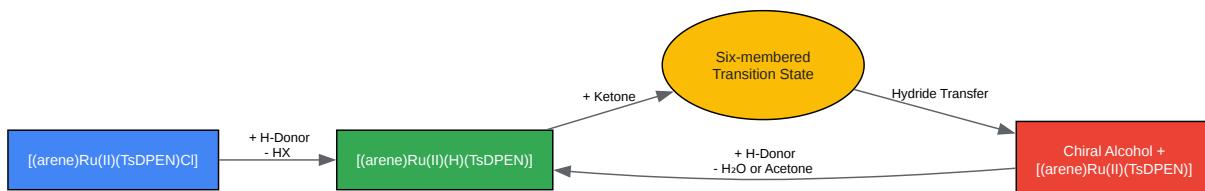
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives with Ru-TsDPEN Catalysts

Entry	Substrate	Catalyst (S/C ratio)	Hydrogen Donor	Temp (°C)	Time (h)	Conversion (%)	ee (%)	Product Configuration	Reference
1	Acetophenone	(R,R)-RuCl[p-cymene) (TsDP EN)] (200)	HCOO H/NEt ₃ (5:2)	28	8	>99	97	S	[5]
2	Acetophenone	(S,S)-RuCl[mesitylene) (TsDP EN)] (200)	HCOO H/NEt ₃ (5:2)	28	16	93	98	R	[5]
3	4-Chloroacetophenone	(S,S)-RuCl[p-cymene) (TsDP EN)] (200)	HCOO H/NEt ₃ (5:2)	28	4	>99	95	R	[5]
4	4-Methoxyacetophenone	(S,S)-RuCl[p-cymene) (TsDP	HCOO H/NEt ₃ (5:2)	28	20	>99	97	R	[5]

		EN)] (200)							
5	Acetophenone	(R,R)-tethered TsDPE	HCOO H/NEt ₃	40	3	>99	95	S	[10]
6	Acetophenone	(S,S)-RuCl[(p-cymene) ₂] (TsDPEN)]	i-PrOH/ KOH	RT	-	95	97	R	[9]

Rhodium and Iridium-Based Catalysts

Rhodium(III) and Iridium(III) complexes with TsDPEN are also effective catalysts, particularly for ATH reactions conducted in aqueous media using sodium formate as the hydrogen donor.[\[8\]](#) [\[11\]](#) The pH of the aqueous solution is a critical parameter influencing the reaction rate.[\[8\]](#)

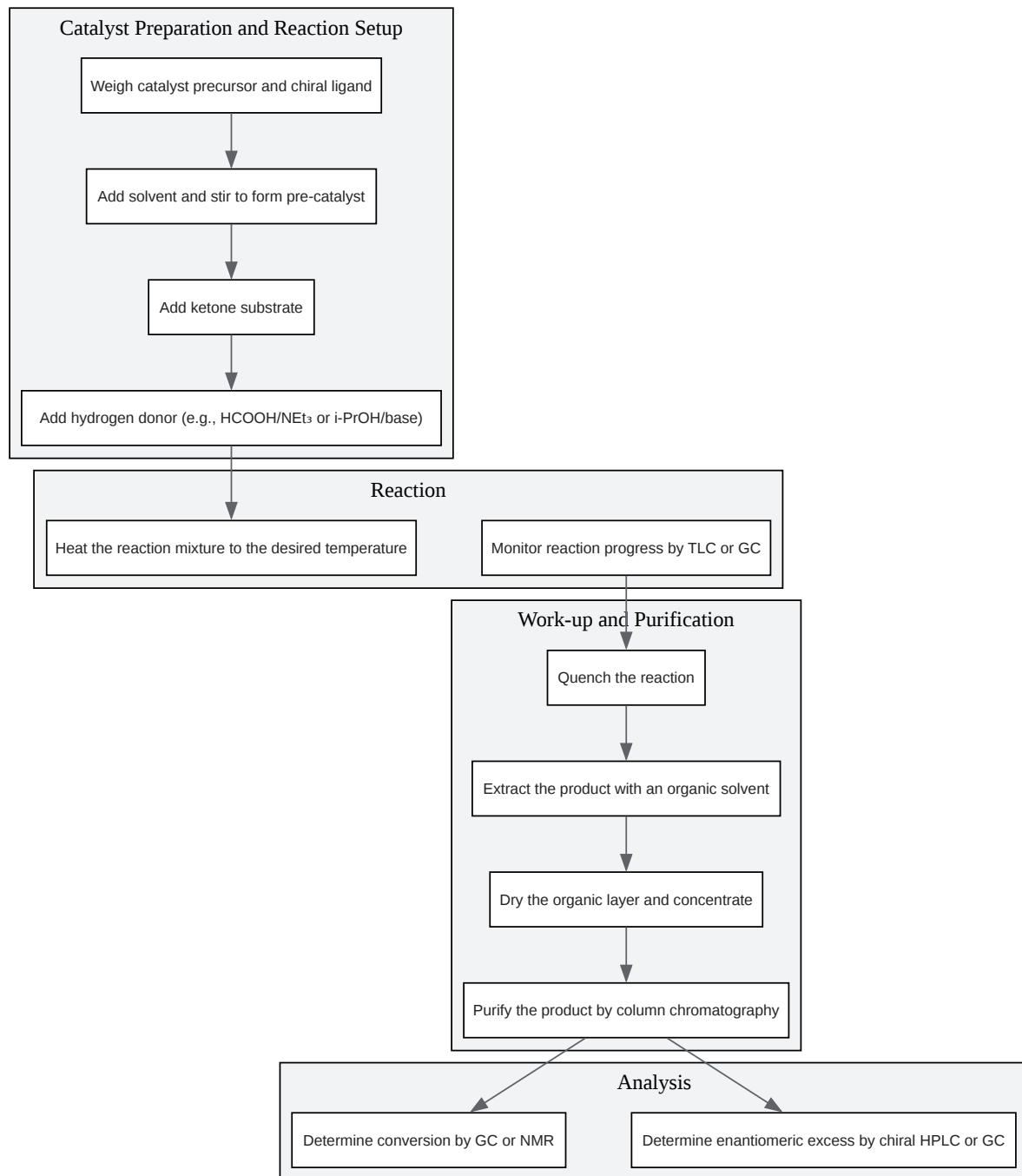

Table 2: Asymmetric Transfer Hydrogenation of Ketones with Rh- and Ir-TsDPEN Catalysts in Water

Entry	Substrate	Catalyst (S/C ratio)	Hydrogen Donor	Temp (°C)	Time (h)	Conversion (%)	ee (%)	Product Configuration	Reference
1	Acetophenone	[CpRhCl ₂](<i>S,S</i>)-TsDPE _N (100)	HCOONa	40	0.5	>99	97	R	[8][11]
2	Acetophenone	[CpIrCl ₂](<i>S,S</i>)-TsDPE _N (100)	HCOONa	40	3	>99	95	R	[8]
3	2-Acetyluran	[CpRhCl ₂](<i>S,S</i>)-TsDPE _N (100)	HCOONa	40	1	>99	96	R	[8]
4	1-Tetralone	[CpRhCl ₂](<i>R,R</i>)-TsDPE _N (100)	HCOONa	40	1	>99	99	S	[8]

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The mechanism of ATH with Noyori-type catalysts involves a metal-ligand bifunctional catalysis. The catalyst precursor is activated to form a metal hydride species, which then transfers a hydride and a proton to the ketone in a concerted, six-membered transition state.[1][7]



[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.

General Experimental Workflow

The general procedure for performing an asymmetric transfer hydrogenation reaction is straightforward and can be adapted for various substrates and catalysts.

[Click to download full resolution via product page](#)

Caption: General workflow for asymmetric transfer hydrogenation of ketones.

Experimental Protocols

Protocol 1: ATH of Acetophenone using RuCl[(p-cymene)(TsDPEN)] in HCOOH/NEt₃

This protocol is a representative procedure for the asymmetric transfer hydrogenation of an aromatic ketone using a Noyori-type catalyst with formic acid/triethylamine as the hydrogen source.[\[5\]](#)

Materials:

- [(p-cymene)RuCl₂]₂
- (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
- Acetophenone
- Formic acid (HCOOH)
- Triethylamine (NEt₃)
- Anhydrous dichloromethane (DCM)
- Anhydrous acetonitrile

Procedure:

- Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [(p-cymene)RuCl₂]₂ (e.g., 3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (e.g., 7.3 mg, 0.02 mmol) to a dry Schlenk flask. Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes. The color of the solution will change from red to orange.
- Reaction Setup: Remove the solvent under vacuum. To the resulting solid catalyst, add a solution of acetophenone (e.g., 120 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).
- Hydrogen Donor Preparation: Prepare the azeotropic mixture of formic acid and triethylamine by mixing formic acid and triethylamine in a 5:2 molar ratio.

- Reaction Initiation: Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction flask.
- Reaction Conditions: Stir the reaction mixture at 28 °C.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
- Analysis: Determine the conversion by GC or ¹H NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Protocol 2: ATH of Acetophenone using [Cp*RhCl₂]₂/TsDPEN in Aqueous Media

This protocol describes a greener approach to ATH using a rhodium catalyst in water with sodium formate as the hydrogen source.[8][12]

Materials:

- [CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)
- (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
- Acetophenone
- Sodium formate (HCOONa)
- Deionized water

Procedure:

- Catalyst Pre-formation: In a vial, dissolve $[\text{Cp}^*\text{RhCl}_2]_2$ (e.g., 3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (e.g., 7.3 mg, 0.02 mmol) in deionized water (2 mL). Stir the mixture at 40 °C for 30 minutes to form the active catalyst.
- Reaction Setup: To the catalyst solution, add acetophenone (e.g., 120 mg, 1.0 mmol) and sodium formate (e.g., 340 mg, 5.0 mmol).
- Reaction Conditions: Vigorously stir the reaction mixture at 40 °C. The pH of the solution should be monitored and maintained within the optimal range of 5.5-10.0 for the Rh-TsDPEN catalyst.^[8]
- Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC after extraction with an organic solvent.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
- Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO_4 , and concentrate. The purity of the product can be determined by GC and ^1H NMR. The enantiomeric excess is determined by chiral HPLC or GC.

Conclusion

Asymmetric transfer hydrogenation of ketones is a robust and versatile methodology for the synthesis of chiral secondary alcohols. The use of well-defined ruthenium, rhodium, and iridium catalysts allows for high conversions and excellent enantioselectivities under mild conditions. The protocols provided herein offer a starting point for researchers to apply this powerful transformation to a wide variety of ketone substrates, with options for both traditional organic solvents and greener aqueous media. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve optimal results for specific synthetic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: Asymmetric Transfer Hydrogenation of Ketones]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076827#application-in-asymmetric-transfer-hydrogenation-of-ketones>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com